cis-Octahydrocyclopenta[c]pyrrole hydrochloride
Description
cis-Octahydrocyclopenta[c]pyrrole hydrochloride is a bicyclic amine compound featuring a fused cyclopentane-pyrrolidine structure. It is synthesized through a multi-step process involving:
- Step A: Preparation of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione via cyclization reactions.
- Step B: Reduction to cis-octahydrocyclopenta[c]pyrrole using catalytic hydrogenation or similar methods.
- Step C: Salt formation with hydrochloric acid to yield the hydrochloride form, enhancing stability and solubility .
This compound serves as a key intermediate in pharmaceutical synthesis, particularly for benzamide derivatives with therapeutic applications (e.g., central nervous system disorders) . Its cis-configuration is critical for binding to biological targets, as stereochemistry often influences pharmacological activity.
Properties
IUPAC Name |
(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-4-8-5-7(6)3-1;/h6-8H,1-5H2;1H/t6-,7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZRRRPCVOJOLJ-UKMDXRBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926276-10-0 | |
| Record name | rac-(3aR,6aS)-octahydrocyclopenta[c]pyrrole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Principle
This method involves the reduction of cyclopentimide or ring valeryl imines (cyclopentane derivatives with imine groups) using boron-based reducing agents such as sodium borohydride or potassium borohydride. The reaction is promoted by Lewis acids (e.g., zinc chloride) to facilitate reduction and cyclization in a one-step process.
Reaction Conditions and Procedure
- Reagents: Sodium borohydride or potassium borohydride as reducing agents; Lewis acid promoters such as zinc chloride, calcium chloride, iron(III) chloride, iron(II) chloride, or magnesium chloride.
- Solvents: Common solvents include tetrahydrofuran (THF), toluene, acetonitrile, dimethylbenzene, 1,4-dioxane, benzene, DMF, methyl sulfoxide, chloroform, or mixtures thereof.
- Temperature: Typically reflux conditions at 90 ± 5 °C.
- Atmosphere: Nitrogen atmosphere to avoid oxidation.
- Workup: After reaction completion, acid-base extraction is performed to isolate the product, followed by drying and concentration.
Representative Example (Sodium Borohydride / Zinc Chloride System)
| Parameter | Details |
|---|---|
| Substrate | Ring valeryl imines (10 g, 72 mmol) |
| Reducing Agent | Sodium borohydride (6.84 g, 2.5 eq) |
| Lewis Acid Promoter | Zinc chloride (12.5 g, 1.3 eq) |
| Solvent | THF (50 mL) + Toluene (150 mL) |
| Temperature | Reflux at 90 ± 5 °C |
| Reaction Time | Overnight |
| Atmosphere | Nitrogen |
| Yield | 91.8% (7.35 g product) |
| Purity (HPLC) | 97% |
Advantages and Notes
- High yield (~90%) and purity.
- Avoids use of hazardous lithium aluminum hydride (LiAlH4), improving industrial safety.
- The method is suitable for scale-up and industrial production.
- Lewis acid choice and solvent system can be optimized to improve yield and safety.
Catalytic Hydrogenation of 1,2-Dicyanocyclopentene
Reaction Principle
This method involves the catalytic hydrogenation of 1,2-dicyanocyclopentene, where both the unsaturated carbon-carbon double bond and the cyano groups are reduced and cyclized in a single step to form the bicyclic amine structure.
Advantages and Notes
- Single-step process combining reduction and cyclization.
- Avoids multi-step synthesis and intermediate purifications.
- Catalyst choice and reaction parameters can be tuned for optimal conversion and selectivity.
- Suitable for industrial scale with appropriate high-pressure equipment.
Comparative Summary of Preparation Methods
| Feature | Boron-Based Reduction Method | Catalytic Hydrogenation Method |
|---|---|---|
| Starting Material | Cyclopentimide or ring valeryl imines | 1,2-Dicyanocyclopentene |
| Reducing Agent | Sodium borohydride or potassium borohydride | Hydrogen gas |
| Catalyst/Promoter | Lewis acids (zinc chloride, iron chloride, etc.) | Transition metal catalysts (Pd, Ni, Pt, etc.) |
| Reaction Conditions | Reflux ~90 °C, inert atmosphere | 80-150 °C, 10-600 bar H2 pressure |
| Reaction Time | Overnight (~12-16 hours) | 10 min to 72 hours |
| Yield | Up to 92% | Variable, generally moderate to high |
| Industrial Suitability | High, safer than LiAlH4-based methods | High, requires high-pressure hydrogenation setup |
| Purity | ~95-97% (HPLC) | Dependent on catalyst and conditions |
Detailed Research Findings and Notes
- Early methods using lithium aluminum hydride (LiAlH4) achieved moderate yields (~51-55%) but posed significant safety risks due to the reagent's reactivity and exothermic nature.
- The boron-based reduction method under Lewis acid promotion represents a safer, higher-yielding alternative suitable for industrial scale-up, achieving yields above 90% with high purity.
- The catalytic hydrogenation method enables a one-step transformation from dicyano precursors, offering process simplification but requiring specialized high-pressure equipment.
- Optimization of Lewis acid promoters, solvent systems, and reaction parameters is critical for maximizing yield and purity.
- Both methods provide viable routes to this compound, with choice depending on available infrastructure and scale.
Chemical Reactions Analysis
Types of Reactions: cis-Octahydrocyclopenta[c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₁₄ClN
- Molecular Weight : Approximately 147.65 g/mol
- Density : Around 0.9 g/cm³
- IUPAC Name : (3aR,6aS)-octahydrocyclopenta[c]pyrrole hydrochloride
The compound features a saturated bicyclic framework that contributes to its diverse biological activities, including interactions with various enzymes and proteins involved in metabolic pathways.
Pharmaceutical Applications
-
Antiplatelet Agent Development :
- Cis-Octahydrocyclopenta[c]pyrrole hydrochloride has been identified as an inhibitor of protease-activated receptor 1 (PAR1), which plays a crucial role in platelet aggregation and thrombus formation. This inhibition suggests its potential use in preventing thrombotic cardiovascular events, making it a candidate for therapeutic applications in cardiovascular diseases .
-
Synthetic Intermediate :
- The compound serves as a synthetic intermediate for various pharmaceuticals, including those targeting hepatitis C and diabetes. It is noted for its role in the synthesis of drugs like VX-960 (Telaprevir), a protease inhibitor used in hepatitis C treatment, and gliclazide, an antidiabetic medication .
- Research Tool :
This compound exhibits several biological activities attributed to its interaction with cellular receptors and enzymes:
- Inhibition of PAR1 : This action can significantly affect platelet function and has implications for managing cardiovascular diseases.
- Modulation of Enzymatic Activities : The compound influences various biochemical pathways, impacting gene expression and cellular metabolism .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Cardiovascular Research : Investigations into its role as a PAR1 inhibitor have shown promising results in reducing platelet aggregation in vitro, suggesting potential therapeutic benefits in preventing heart attacks or strokes .
- Drug Development Studies : Research has highlighted its utility as an intermediate in synthesizing complex pharmaceuticals, demonstrating its importance in the pharmaceutical industry .
Mechanism of Action
The mechanism of action of cis-Octahydrocyclopenta[c]pyrrole hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Structural Differences :
- Contains a tert-butyl ester group at the 2-position and a ketone at the 5-position, unlike the hydrochloride salt’s amine group.
- Molecular formula: C₁₂H₁₉NO₃ (vs. C₇H₁₄ClN for the target compound) .
Bipyrroles and Pyrrole Derivatives
Structural Features :
Stability and Prevalence :
- Bipyrroles constitute only ~0.02% of organic compounds in degradation studies, suggesting lower stability compared to the target compound’s robust bicyclic structure .
- Functional Role : Bipyrroles are degradation byproducts of metalloporphyrins, whereas cis-octahydrocyclopenta[c]pyrrole hydrochloride is synthetically tailored for drug development .
Chiral Diketopyrrolopyrroles
Structural Contrasts :
- Feature four pyrrole-like rings arranged in a planar, conjugated system, enabling applications in optoelectronics.
- Chirality arises from non-symmetrical substituents, unlike the target compound’s cis-fused rings .
Functional Implications :
- Optical properties (e.g., circularly polarized luminescence) make diketopyrrolopyrroles suitable for materials science, whereas the hydrochloride compound’s amine group favors bioactivity .
Comparative Data Tables
Table 1: Structural and Physical Properties
Table 2: Toxicity Profiles
Biological Activity
Cis-Octahydrocyclopenta[c]pyrrole hydrochloride, a cyclic amine with the IUPAC name (3aR,6aS)-octahydrocyclopenta[c]pyrrole hydrochloride, has garnered attention for its unique chemical structure and potential biological activities. This compound, with a molecular formula of C7H12ClNO and a molecular weight of approximately 161.63 g/mol, exhibits properties that make it suitable for various applications in medicinal chemistry and pharmacology .
The compound is characterized by its bicyclic structure, which contributes to its distinct chemical and biological properties. Its hydrochloride salt form enhances solubility in aqueous environments, facilitating its use in biological assays and therapeutic applications .
Biological Activity
Research indicates that this compound possesses several significant biological activities:
- PAR1 Antagonism : The compound acts as an antagonist at protease-activated receptor 1 (PAR1), which is implicated in thrombotic cardiovascular events. By blocking PAR1 activation, it inhibits platelet aggregation, suggesting potential therapeutic applications in preventing cardiovascular diseases .
- Metabolic Pathway Modulation : Studies have shown that this compound can modulate metabolic pathways by interacting with various enzymes and influencing gene expression related to metabolism. This interaction suggests a role in altering metabolic fluxes within cells .
- Antiproliferative Effects : Recent studies have explored the antiproliferative effects of derivatives containing the octahydrocyclopenta[c]pyrrole linker against specific cancer cell lines. For instance, compounds designed with this linker demonstrated varying degrees of inhibition against NCI-H460-DOT1L-WT/R231Q cells .
Study on Cardiovascular Applications
A study focusing on the cardiovascular implications of this compound highlighted its potential in inhibiting platelet aggregation through PAR1 antagonism. The research demonstrated that the compound could effectively reduce thrombus formation in vitro, indicating its promise as a therapeutic agent for thrombotic disorders.
Anticancer Activity Evaluation
In another study, a series of compounds featuring the octahydrocyclopenta[c]pyrrole structure were synthesized and tested for their antiproliferative effects against lung cancer cell lines. The findings indicated that modifications to the central nitrogen atom significantly influenced the potency of these compounds, with some exhibiting enhanced activity compared to others .
Comparative Analysis
The following table summarizes key findings regarding the biological activities of this compound compared to related compounds:
| Compound | PAR1 Antagonism | Antiproliferative Activity | Metabolic Modulation |
|---|---|---|---|
| cis-Octahydrocyclopenta[c]pyrrole HCl | Yes | Moderate | Yes |
| Other pyrrole derivatives | Variable | Variable | Limited |
| Compounds with similar bicyclic structures | No | Low | No |
Q & A
Basic: What spectroscopic techniques are recommended for structural confirmation of cis-Octahydrocyclopenta[c]pyrrole hydrochloride?
To confirm the structure, employ a combination of 1H-NMR , 13C-NMR , IR spectroscopy , and mass spectrometry . For example, in analogous pyrrole derivatives, 1H-NMR chemical shifts were observed between δ 1.94–7.56 ppm, with distinct carbonyl IR peaks at 1685 cm⁻¹ . High-resolution mass spectrometry (HRMS) can validate molecular weight (e.g., C10H19N·HCl: theoretical 153.26 g/mol) .
Advanced: How can discrepancies between computational stereochemical predictions and experimental data be resolved?
Combine X-ray crystallography with density functional theory (DFT) calculations. Compare experimental NMR coupling constants and nuclear Overhauser effect (NOE) data with computational models. For instance, stereoisomers of octahydrocyclopenta[c]pyrrole derivatives were resolved using crystallographic data and computational validation of dihedral angles .
Basic: What safety protocols are critical when handling this compound?
Adhere to GHS guidelines : use PPE (gloves, goggles), avoid inhalation (H335), and handle under inert atmosphere (N2/Ar) to prevent degradation . Refer to SDS data indicating risks of skin/eye irritation (H315, H319) and acute oral toxicity (Category 4) .
Advanced: How can synthetic yields be optimized while minimizing byproducts?
Screen reaction conditions (temperature, solvent, catalyst). For example, refluxing a related pyrrole derivative in aqueous medium followed by methanol crystallization achieved 69% yield . Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce side reactions.
Basic: What purity thresholds and analytical methods are standard for this compound?
Use HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values). For instance, a related compound showed Anal. Calcd. C 54.31; H 3.95; N 4.22, matching experimental data .
Advanced: How to manage air-sensitive intermediates during synthesis?
Employ Schlenk techniques or gloveboxes for moisture-sensitive steps. Evidence shows that storing intermediates under inert atmospheres (e.g., N2) prevents oxidation and maintains stability .
Basic: What solvent systems are effective for recrystallizing this compound?
Use methanol or ethanol-water mixtures for recrystallization. For example, a pyrrole derivative was purified via methanol crystallization, yielding a sharp melting point (147°C) .
Advanced: How to analyze environmental reactivity (e.g., OH radical interactions)?
Use proton-transfer-reaction mass spectrometry (PTR-MS) to measure reactivity. A study on pyrrole derivatives quantified OH reactivity via m/z=68 signals, correcting for isoprene interference .
Basic: How to validate the hydrochloride salt formation?
Perform chloride ion titration (e.g., potentiometric methods) and confirm via FT-IR (N–H stretching at 2500–3000 cm⁻¹ and Cl⁻ peaks at 600–800 cm⁻¹) .
Advanced: What strategies mitigate stereochemical instability during storage?
Store at room temperature under inert gas and avoid prolonged exposure to light. For hygroscopic hydrochloride salts, use desiccants and monitor water content via Karl Fischer titration .
Key Notes
- Stereochemical Validation : Computational models must align with experimental NOE and XRD data to avoid misassignment .
- Safety Compliance : Always cross-reference SDS guidelines for hydrochloride salts due to variability in toxicity profiles .
- Methodological Rigor : Replicate synthetic protocols with controlled atmospheric conditions to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
